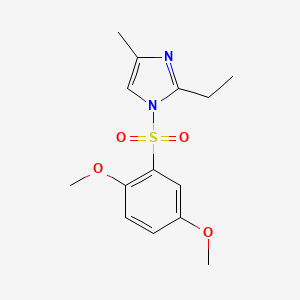
1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a chemical compound with a complex structure that includes a benzenesulfonyl group, two methoxy groups, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. The Friedel-Crafts alkylation reaction is often employed to introduce the ethyl and methyl groups onto the imidazole ring. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group, facilitated by catalysts like iron(III) chloride (FeCl3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: FeCl3 in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with tert-butyl groups instead of ethyl and methyl groups
2,5-Dimethoxybenzenesulfonyl chloride: Lacks the imidazole ring but shares the benzenesulfonyl and methoxy groups
Uniqueness
1-(2,5-Dimethoxy-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is unique due to the presence of both the benzenesulfonyl group and the imidazole ring, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C14H18N2O4S |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-ethyl-4-methylimidazole |
InChI |
InChI=1S/C14H18N2O4S/c1-5-14-15-10(2)9-16(14)21(17,18)13-8-11(19-3)6-7-12(13)20-4/h6-9H,5H2,1-4H3 |
InChI Key |
IVGCLVIMMCPBPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















